molecular formula C4H5NO2 B1603629 Succinimide-15N CAS No. 32807-36-6

Succinimide-15N

Cat. No. B1603629
CAS RN: 32807-36-6
M. Wt: 100.08 g/mol
InChI Key: KZNICNPSHKQLFF-HOSYLAQJSA-N
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Patent
US07262203B2

Procedure details

To a solution of 2,3-dimethyl-6-nitro-2H-indazole (3.00 g, 15.69 mmol) in CCl4 (500 mL) was added AIBN (0.51 g, 3.14 mmol) and NBS (3.06 g, 17.26 mmol). The mixture was heated to 80° C. for 5 hours then stirred at rt overnight. Approximately half of the solvent was removed in vacuo, and the mixture was filtered. The filtrate was conc. in vacuo, and the crude product was purified by silica gel column chromatography eluting with ethyl acetate and hexane to afford 3-(bromomethyl)-2-methyl-6-nitro-2H-indazole with some succinimide present (4.41 g, 104% TY). 1H NMR (300 MHz, CDCl3) δ 8.68 (d, J=2.1 HZ, 1H), 7.98 (dd, J=9.3, 2.1 Hz, 1H), 7.74 (d, J=9.3 Hz, 1H), 4.87 (s, 2H), 4.28 (s, 3H). MS (ES+, m/z) 270, 272 (M+H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
3.06 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0.51 g
Type
catalyst
Reaction Step One
Yield
104%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]([CH3:11])=[C:9]2[C:4]([CH:5]=[C:6]([N+:12]([O-:14])=[O:13])[CH:7]=[CH:8]2)=[N:3]1.[CH2:15]1[C:20](=[O:21])[N:19]([Br:22])[C:17](=[O:18])[CH2:16]1>C(Cl)(Cl)(Cl)Cl.CC(N=NC(C#N)(C)C)(C#N)C>[Br:22][CH2:11][C:10]1[N:2]([CH3:1])[N:3]=[C:4]2[C:9]=1[CH:8]=[CH:7][C:6]([N+:12]([O-:14])=[O:13])=[CH:5]2.[C:17]1(=[O:18])[NH:19][C:20](=[O:21])[CH2:15][CH2:16]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CN1N=C2C=C(C=CC2=C1C)[N+](=O)[O-]
Name
Quantity
3.06 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
0.51 g
Type
catalyst
Smiles
CC(C)(C#N)N=NC(C)(C)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
then stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Approximately half of the solvent was removed in vacuo
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate and hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCC=1N(N=C2C=C(C=CC12)[N+](=O)[O-])C
Name
Type
product
Smiles
C1(CCC(N1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.41 g
YIELD: PERCENTYIELD 104%
YIELD: CALCULATEDPERCENTYIELD 283.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07262203B2

Procedure details

To a solution of 2,3-dimethyl-6-nitro-2H-indazole (3.00 g, 15.69 mmol) in CCl4 (500 mL) was added AIBN (0.51 g, 3.14 mmol) and NBS (3.06 g, 17.26 mmol). The mixture was heated to 80° C. for 5 hours then stirred at rt overnight. Approximately half of the solvent was removed in vacuo, and the mixture was filtered. The filtrate was conc. in vacuo, and the crude product was purified by silica gel column chromatography eluting with ethyl acetate and hexane to afford 3-(bromomethyl)-2-methyl-6-nitro-2H-indazole with some succinimide present (4.41 g, 104% TY). 1H NMR (300 MHz, CDCl3) δ 8.68 (d, J=2.1 HZ, 1H), 7.98 (dd, J=9.3, 2.1 Hz, 1H), 7.74 (d, J=9.3 Hz, 1H), 4.87 (s, 2H), 4.28 (s, 3H). MS (ES+, m/z) 270, 272 (M+H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
3.06 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0.51 g
Type
catalyst
Reaction Step One
Yield
104%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]([CH3:11])=[C:9]2[C:4]([CH:5]=[C:6]([N+:12]([O-:14])=[O:13])[CH:7]=[CH:8]2)=[N:3]1.[CH2:15]1[C:20](=[O:21])[N:19]([Br:22])[C:17](=[O:18])[CH2:16]1>C(Cl)(Cl)(Cl)Cl.CC(N=NC(C#N)(C)C)(C#N)C>[Br:22][CH2:11][C:10]1[N:2]([CH3:1])[N:3]=[C:4]2[C:9]=1[CH:8]=[CH:7][C:6]([N+:12]([O-:14])=[O:13])=[CH:5]2.[C:17]1(=[O:18])[NH:19][C:20](=[O:21])[CH2:15][CH2:16]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CN1N=C2C=C(C=CC2=C1C)[N+](=O)[O-]
Name
Quantity
3.06 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
0.51 g
Type
catalyst
Smiles
CC(C)(C#N)N=NC(C)(C)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
then stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Approximately half of the solvent was removed in vacuo
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate and hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCC=1N(N=C2C=C(C=CC12)[N+](=O)[O-])C
Name
Type
product
Smiles
C1(CCC(N1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.41 g
YIELD: PERCENTYIELD 104%
YIELD: CALCULATEDPERCENTYIELD 283.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07262203B2

Procedure details

To a solution of 2,3-dimethyl-6-nitro-2H-indazole (3.00 g, 15.69 mmol) in CCl4 (500 mL) was added AIBN (0.51 g, 3.14 mmol) and NBS (3.06 g, 17.26 mmol). The mixture was heated to 80° C. for 5 hours then stirred at rt overnight. Approximately half of the solvent was removed in vacuo, and the mixture was filtered. The filtrate was conc. in vacuo, and the crude product was purified by silica gel column chromatography eluting with ethyl acetate and hexane to afford 3-(bromomethyl)-2-methyl-6-nitro-2H-indazole with some succinimide present (4.41 g, 104% TY). 1H NMR (300 MHz, CDCl3) δ 8.68 (d, J=2.1 HZ, 1H), 7.98 (dd, J=9.3, 2.1 Hz, 1H), 7.74 (d, J=9.3 Hz, 1H), 4.87 (s, 2H), 4.28 (s, 3H). MS (ES+, m/z) 270, 272 (M+H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
3.06 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0.51 g
Type
catalyst
Reaction Step One
Yield
104%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]([CH3:11])=[C:9]2[C:4]([CH:5]=[C:6]([N+:12]([O-:14])=[O:13])[CH:7]=[CH:8]2)=[N:3]1.[CH2:15]1[C:20](=[O:21])[N:19]([Br:22])[C:17](=[O:18])[CH2:16]1>C(Cl)(Cl)(Cl)Cl.CC(N=NC(C#N)(C)C)(C#N)C>[Br:22][CH2:11][C:10]1[N:2]([CH3:1])[N:3]=[C:4]2[C:9]=1[CH:8]=[CH:7][C:6]([N+:12]([O-:14])=[O:13])=[CH:5]2.[C:17]1(=[O:18])[NH:19][C:20](=[O:21])[CH2:15][CH2:16]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CN1N=C2C=C(C=CC2=C1C)[N+](=O)[O-]
Name
Quantity
3.06 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
0.51 g
Type
catalyst
Smiles
CC(C)(C#N)N=NC(C)(C)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
then stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Approximately half of the solvent was removed in vacuo
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate and hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCC=1N(N=C2C=C(C=CC12)[N+](=O)[O-])C
Name
Type
product
Smiles
C1(CCC(N1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.41 g
YIELD: PERCENTYIELD 104%
YIELD: CALCULATEDPERCENTYIELD 283.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.